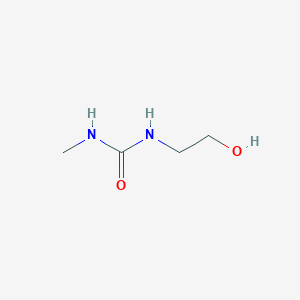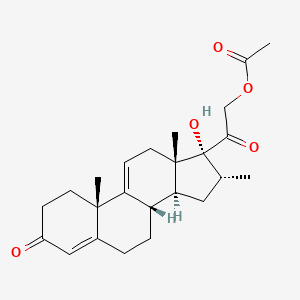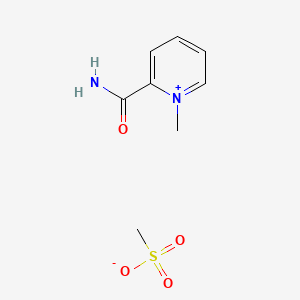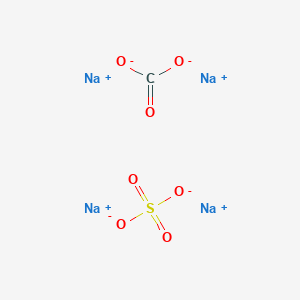
4-Mercaptobenzene-1,3-Diol
Vue d'ensemble
Description
4-Mercaptobenzene-1,3-Diol , also known as 4-Sulfanylbenzene-1,3-diol , is a chemical compound with the molecular formula C₆H₆O₂S . It is a derivative of 1,3-benzenediol (commonly known as resorcinol) in which one of the hydroxyl groups is replaced by a thiol (sulfhydryl) group. The compound has a molar mass of approximately 142.18 g/mol .
Applications De Recherche Scientifique
Electrooxidative Synthesis of Polyfunctional Tetrazolic Thioethers
The electrooxidative synthesis of polyfunctional tetrazolic thioethers has been studied using 4-mercaptobenzene-1,3-diol derivatives. This process involves electrochemical oxidation of 1,2- and 1,4-dihydroxybenzenes in the presence of nucleophiles like 1-phenyl-5-mercaptotetrazole, leading to the formation of tetrazolic thioethers. This environmentally friendly method offers high atom economy and is performed under ambient conditions (Khodaei et al., 2008).
Isolation of 4-Hydroxybenzyl-substituted Amino Acid Derivatives
4-Hydroxybenzyl-substituted amino acid derivatives, including some with the 4-hydroxybenzyl unit linked via a thioether bond to 2-hydroxy-3-mercaptopropanoic acid, have been isolated from Gastrodia elata Blume. These compounds are noteworthy as they are the first natural products to display such a linkage, suggesting potential bioactivity and applications in pharmaceutical research (Guo et al., 2015).
Catalytic Applications in Organic Synthesis
Spacer-modified diol-functionalised Merrifield resins have been synthesized and used as supports for catalytic reactions like the Ti(IV)-catalyzed Diels–Alder reaction. The structure and length of the tether in these resins have been shown to significantly influence the catalytic activity, indicating their potential in facilitating and optimizing various organic syntheses (Dyer et al., 2005).
Nanoparticle Electro-deposition on Functionalized Carbon Nanotubes
A novel method for the electro-deposition of platinum nanoparticles on multi-walled carbon nanotubes functionalized with 4-mercaptobenzene has been described. This method leads to the formation of highly dispersed platinum nanoparticles, exhibiting significant electrocatalytic properties and stability, making it a promising approach for applications in fuel cell technology (Shi et al., 2008).
Catalysts for Native Chemical Ligation
The use of 3/4-Mercaptobenzyl sulfonates as aryl thiol catalysts for native chemical ligation (NCL) processes has been examined. These catalysts facilitate NCL at similar rates to 4-mercaptophenyl acetic acid and offer increased polarity and solubility, potentially making them preferred choices for NCL catalysts in various biochemical applications (Cowper et al., 2015).
Mécanisme D'action
One notable aspect of 4-Mercaptobenzene-1,3-Diol is its role as a prodrug inhibitor. It is proposed that thioxolone, a related compound, acts as a prodrug. When thioxolone binds to the active site of carbonic anhydrase II (CA II), it undergoes cleavage, resulting in the formation of 4-Mercaptobenzene-1,3-Diol. This process occurs via an intermediate S-(2,4-thiophenyl)hydrogen thiocarbonate .
Propriétés
IUPAC Name |
4-sulfanylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-4-1-2-6(9)5(8)3-4/h1-3,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQIEMOLHJTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502676 | |
| Record name | 4-Sulfanylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptobenzene-1,3-Diol | |
CAS RN |
2553-70-0 | |
| Record name | 4-Sulfanylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





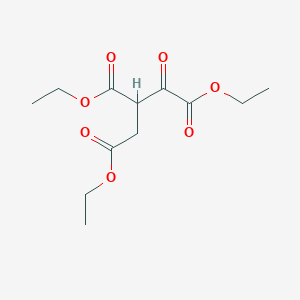
![2-Methyl-1H-imidazo[4',5':4,5]thieno[2,3-b]pyridine](/img/structure/B1625708.png)


